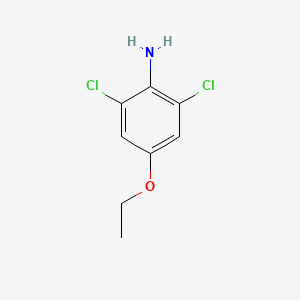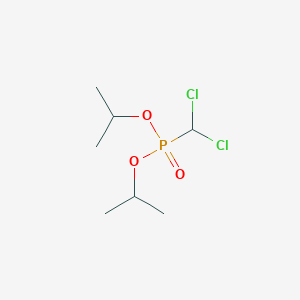![molecular formula C38H34Cl2P2S B14646797 Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride CAS No. 55304-69-3](/img/structure/B14646797.png)
Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride is a complex organophosphorus compound. It is characterized by the presence of phosphonium ions and thiobis(methylene) groups, which contribute to its unique chemical properties. This compound is often used in organic synthesis and has applications in various scientific fields due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride can be synthesized through the reaction of triphenylphosphine with thiobis(methylene) chloride under controlled conditions. The reaction typically involves the use of a solvent such as toluene and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable methods, such as the use of continuous flow reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts. These products have various applications in organic synthesis and industrial processes .
Scientific Research Applications
Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride involves the formation of reactive intermediates, such as ylides, which facilitate various chemical transformations. These intermediates can interact with molecular targets, leading to the desired chemical reactions. The pathways involved include the formation of oxaphosphetane intermediates in the Wittig reaction, which subsequently decompose to form alkenes .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in similar reactions.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar reactivity.
Bis(triphenylphosphine)iminium chloride: Used in organic synthesis and has comparable properties.
Uniqueness
Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride is unique due to its thiobis(methylene) linkage, which imparts distinct reactivity and stability compared to other phosphonium salts. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts.
Properties
CAS No. |
55304-69-3 |
|---|---|
Molecular Formula |
C38H34Cl2P2S |
Molecular Weight |
655.6 g/mol |
IUPAC Name |
triphenyl(triphenylphosphaniumylmethylsulfanylmethyl)phosphanium;dichloride |
InChI |
InChI=1S/C38H34P2S.2ClH/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-41-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;/h1-30H,31-32H2;2*1H/q+2;;/p-2 |
InChI Key |
OACDJKQWFRKDBU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CSC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14646715.png)
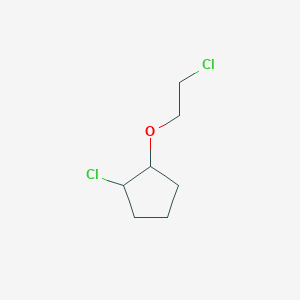
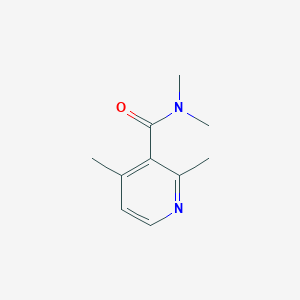
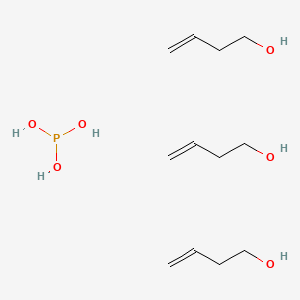
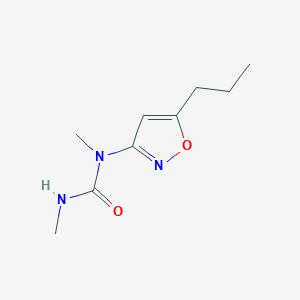
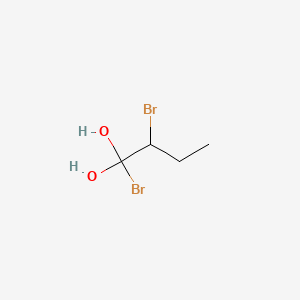

![1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane](/img/structure/B14646768.png)
![Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646771.png)

![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)
